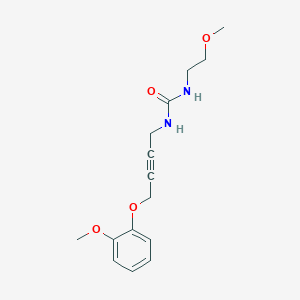

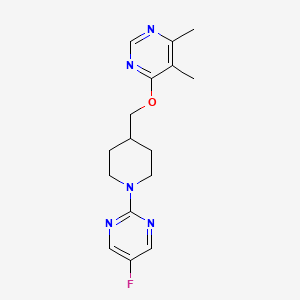

![molecular formula C13H9ClN2O3S3 B2569043 N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide CAS No. 1021021-02-2](/img/structure/B2569043.png)

N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated that benzothiazole derivatives exhibit promising antitumor properties. Specifically, studies have synthesized various benzothiazole compounds, assessing their potential in vitro against human tumor cell lines. For instance, compounds bearing different heterocyclic rings linked to a benzothiazole moiety were evaluated for their antitumor activity, showing considerable efficacy against certain cancer cell lines. This suggests that modifications to the benzothiazole core can influence antitumor activity, providing a pathway for the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Properties

Another significant application of benzothiazole derivatives lies in their antimicrobial and antifungal effects. Various studies have synthesized and tested benzothiazole sulfonamides for their efficacy against microbial strains. Compounds displaying considerable antimicrobial activity highlight the potential of these derivatives as therapeutic agents against infectious diseases. The structural diversity within these derivatives plays a crucial role in their antimicrobial efficacy, suggesting a promising area for the development of new antimicrobial drugs (Patel & Agravat, 2009).

Analgesic Properties

Benzothiazole derivatives have also been explored for their potential analgesic properties. Studies involving the synthesis of acetamide derivatives have investigated their efficacy in various pain models, demonstrating significant analgesic effects. This research indicates that benzothiazole compounds can be potent candidates for the development of new pain management therapies (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Enzyme Inhibition

Benzothiazole derivatives have shown potential as enzyme inhibitors, with research focusing on their effects on α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively. The synthesis of new sulfonamides featuring benzodioxane and acetamide moieties has led to compounds with significant inhibitory activity, underscoring the therapeutic potential of benzothiazole derivatives in treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).

Anticonvulsant Effects

Finally, benzothiazole compounds have been evaluated for their anticonvulsant activity, with studies demonstrating their effectiveness in various seizure models. This suggests their utility in developing new treatments for epilepsy and other seizure disorders. The molecular design and synthesis of benzothiazole derivatives offer a platform for discovering novel anticonvulsant drugs (Khokra et al., 2019).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S3/c14-10-5-6-12(21-10)22(18,19)7-11(17)16-13-15-8-3-1-2-4-9(8)20-13/h1-6H,7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIJJCVMZCTRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone](/img/structure/B2568963.png)

![Tert-butyl 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2568965.png)

![2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)

![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)

![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide](/img/structure/B2568983.png)